molecular formula C11H15ClN2O3S B2550784 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide CAS No. 568550-92-5

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide

Cat. No.: B2550784
CAS No.: 568550-92-5
M. Wt: 290.76
InChI Key: ZIIIFUAOQPEVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is a chemical compound with the molecular formula C11H15ClN2O3S and a molecular weight of 290.77 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed and may cause respiratory irritation . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(dimethylsulfamoyl)-4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]acetamide: Similar structure with a methoxy group instead of a methyl group.

    2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide: Lacks the methyl group on the phenyl ring.

Uniqueness

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the dimethylsulfamoyl group and the chlorine atom provides distinct chemical properties that differentiate it from similar compounds .

Properties

IUPAC Name

2-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(13-11(15)7-12)6-10(8)18(16,17)14(2)3/h4-6H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIIFUAOQPEVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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